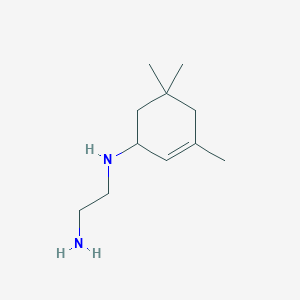
N~1~-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine is an organic compound with a unique structure that includes a cyclohexene ring substituted with three methyl groups and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine typically involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with ethane-1,2-diamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N1-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production. The compound is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N~1~-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine has several scientific research applications:
Biology: In biological research, the compound may be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: In industrial applications, the compound can be used in the production of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism by which N1-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,5,5-Trimethylcyclohex-2-en-1-ylidene)malononitrile: This compound shares a similar cyclohexene ring structure but differs in its functional groups.
3,5,5-Trimethyl-2-cyclohexen-1-ol: Another compound with a similar cyclohexene ring, but with a hydroxyl group instead of the ethane-1,2-diamine moiety.
2-Cyclohexen-1-one, 4-(3-hydroxybutyl)-3,5,5-trimethyl-: This compound has a similar ring structure with additional functional groups.
Uniqueness
N~1~-(3,5,5-Trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine is unique due to its combination of a cyclohexene ring with three methyl groups and an ethane-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
62034-47-3 |
|---|---|
Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N'-(3,5,5-trimethylcyclohex-2-en-1-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H22N2/c1-9-6-10(13-5-4-12)8-11(2,3)7-9/h6,10,13H,4-5,7-8,12H2,1-3H3 |
InChI Key |
PVXKSSVEMBPVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Cyclohexylamino)-5-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14561288.png)
![4-{2-[(4-Methylphenyl)sulfanyl]ethyl}pyridine](/img/structure/B14561290.png)
![Hexyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14561297.png)
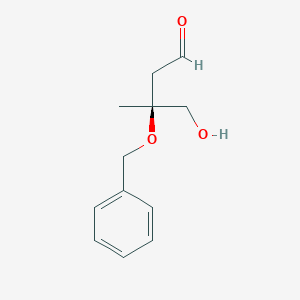
![3-(2,4-Dichlorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14561309.png)
![5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile](/img/structure/B14561324.png)
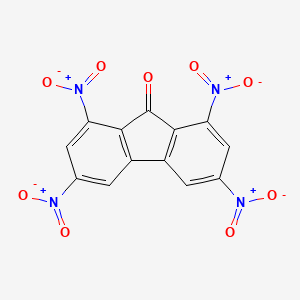
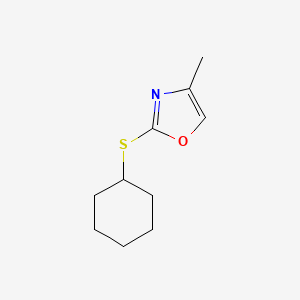
![Methyl 2-[(4-chlorophenyl)acetyl]benzoate](/img/structure/B14561330.png)

![2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14561342.png)
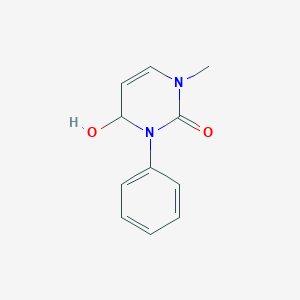

![4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14561357.png)
